molecular formula C20H16ClN3O2S B11179967 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dimethyl-1H-indol-1-yl)ethanone

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dimethyl-1H-indol-1-yl)ethanone

Cat. No.: B11179967
M. Wt: 397.9 g/mol
InChI Key: ICGQIVCNLQYMDI-UHFFFAOYSA-N
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Description

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dimethyl-1H-indol-1-yl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique combination of oxadiazole and indole moieties, which are known for their significant biological activities. The presence of these functional groups makes this compound a potential candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dimethyl-1H-indol-1-yl)ethanone typically involves multiple steps. One common method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the oxadiazole ring . The indole moiety can be introduced through a separate reaction involving indole derivatives and appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dimethyl-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole or indole moieties can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

    Substitution: Halogenated reagents, strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dimethyl-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The oxadiazole and indole moieties can bind to enzymes or receptors, modulating their activity. For example, the compound may inhibit bacterial cell division by targeting key proteins involved in the process . Additionally, its unique structure allows it to interact with multiple pathways, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dimethyl-1H-indol-1-yl)ethanone stands out due to its unique combination of oxadiazole and indole moieties. This structural feature enhances its potential for diverse applications in scientific research and industry. Additionally, its ability to undergo various chemical reactions further increases its versatility and usefulness in different fields.

Properties

Molecular Formula

C20H16ClN3O2S

Molecular Weight

397.9 g/mol

IUPAC Name

2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2,3-dimethylindol-1-yl)ethanone

InChI

InChI=1S/C20H16ClN3O2S/c1-12-13(2)24(17-9-4-3-8-16(12)17)18(25)11-27-20-23-22-19(26-20)14-6-5-7-15(21)10-14/h3-10H,11H2,1-2H3

InChI Key

ICGQIVCNLQYMDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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